molecular formula C10H10N2O B1671096 Edaravone CAS No. 89-25-8

Edaravone

Cat. No. B1671096
CAS RN: 89-25-8
M. Wt: 174.2 g/mol
InChI Key: QELUYTUMUWHWMC-UHFFFAOYSA-N
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Description

Edaravone is a free-radical scavenger and anti-oxidant, used to help recovery after a stroke and to slow the progress of amyotrophic lateral sclerosis (ALS). It has been used in Japan since 2001 to aid recovery after a stroke and was approved by the Food and Drug Administration (FDA) in 2017 to treat ALS .


Synthesis Analysis

Edaravone analogues have been synthesized and characterized for their antioxidant properties, radical scavenging potential, and copper-chelating capabilities . The synthesis of these analogues involves different mechanisms and reaction sites .


Molecular Structure Analysis

Edaravone is a pyrazolone that is 2,4-dihydro-3H-pyrazol-3-one which is substituted at positions 2 and 5 by phenyl and methyl groups, respectively . Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol .


Chemical Reactions Analysis

The reactions of OH radicals with the neutral and anionic forms of Edaravone have been studied using Density Functional Theory. Different mechanisms and reaction sites have been considered .


Physical And Chemical Properties Analysis

Edaravone appears as a white to off-white powder or crystals . Literature solubilities and NMR and IR studies have been used to obtain properties or descriptors of edaravone .

Scientific Research Applications

Neurodegenerative Diseases

Edaravone has shown promising effects in the treatment of neurodegenerative diseases . It was initially developed in Japan as a neuroprotective agent for acute cerebral infarction and was later applied clinically to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease . There is accumulating evidence for the therapeutic effects of edaravone in a wide range of diseases related to oxidative stress, including ischemic stroke, ALS, Alzheimer’s disease, and placental ischemia .

Cancer Treatment

Edaravone has been investigated for its potential activities in treating cancer . Due to its antioxidant and anti-inflammatory properties, edaravone has been considered as an anti-proliferative and cytoprotective drug against side effects induced by traditional cancer therapies . It has been explored as a standalone antitumor drug, either used alone or in combination with other medications, as well as its role as an adjuvant to mitigate the side effects of conventional anticancer treatments .

Antioxidant Therapy

Edaravone, a free radical scavenger, has promising effects by quenching hydroxyl radicals (∙OH) and inhibiting both ∙OH-dependent and ∙OH-independent lipid peroxidation . This makes it a potential candidate for antioxidant therapy .

Stroke Treatment

Edaravone has been used in the treatment of stroke . It has shown potential in reducing the impact of ischemic stroke .

Treatment of Alzheimer’s Disease

Edaravone treatment was found to reverse the downregulation of Nrf2 and nuclear translocation induced by A 25–35 , suggesting its potential in the treatment of Alzheimer’s disease .

Treatment of Placental Ischemia

Edaravone has been used in the treatment of placental ischemia . Its antioxidant properties have shown potential in reducing the impact of this condition .

Mechanism of Action

Target of Action

Edaravone primarily targets reactive oxygen species (ROS) and peroxynitrite radicals . These are harmful compounds that can cause oxidative damage to cells and have been implicated in neurological disorders such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia .

Mode of Action

Edaravone is a free radical scavenger that suppresses the generation of hydroxyl radicals and peroxynitrite radicals . It works by scavenging these harmful radicals, thereby preventing oxidative damage to cell membranes . This antioxidant property of edaravone is thought to contribute to inhibiting the progression of ALS .

Biochemical Pathways

Edaravone has been found to activate the GDNF/RET neurotrophic signaling pathway . This pathway is crucial for the survival and differentiation of certain types of neurons. Activation of this pathway by edaravone suggests a potential neuroprotective effect . Additionally, edaravone has been shown to bind to the aryl hydrocarbon receptor (AHR) and promote the downstream signaling pathway activation .

Pharmacokinetics

The glucuronide conjugation of edaravone involves multiple uridine diphosphate glucuronosyltransferase (UGT) isoforms . In studies with Japanese and Caucasian healthy volunteers, edaravone was found to be excreted mainly in the urine as its glucuronide conjugate, accounting for 60-80% of the dose up to 48 hours .

Result of Action

Edaravone’s action results in the alleviation of oxidative stress-induced neuronal injury, including neurite damage, mitochondrial impairment, and reactive oxygen species production . It also reduces neuroinflammation and attenuates TNF-α-triggered neuronal necroptosis . Furthermore, edaravone has been shown to boost the expression of the promyelinating Olig2 protein .

Action Environment

The action of edaravone can be influenced by environmental factors such as the presence of oxidative stress. For instance, in conditions of high oxidative stress, edaravone’s antioxidant activity becomes particularly beneficial . .

Safety and Hazards

Edaravone is generally safe for use, but like all medications, it may have side effects. It’s important to monitor patients for any adverse reactions .

Future Directions

While there is no cure for ALS, available treatments like Edaravone can extend the length of quality of life in most patients . Recent breakthroughs, especially in the field of targeting genetic disease forms, raise hope for improved care and therapy for ALS patients .

properties

IUPAC Name

5-methyl-2-phenyl-4H-pyrazol-3-one
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InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

QELUYTUMUWHWMC-UHFFFAOYSA-N
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Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2
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Molecular Formula

C10H10N2O
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
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DSSTOX Substance ID

DTXSID9021130
Record name 1-Phenyl-3-methyl-5-pyrazolone
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Molecular Weight

174.20 g/mol
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Physical Description

1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS]
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Boiling Point

549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG
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Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C
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Mechanism of Action

Oxidative stress and reactive oxygen species (ROS) production have been implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Oxidative stress caused by excess ROS damages endothelial cells in the cerebral vasculature as well as neuronal cell membranes, leading to neuronal cell death. Edaravone is a free radical scavenger that scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals. The exact mechanism of action of edaravone in ALS has not been fully elucidated; however, edaravone is thought to mediate therapeutic effects via its antioxidant properties. Since oxidative stress has been implicated in the pathophysiology of ALS and cerebral ischemia, inhibiting lipid peroxidation, suppressing endothelial cell damage induced by lipid peroxides, and scavenging free radicals may lead to neuroprotective effects. Edaravone has no effect on superoxide production. It is suggested that edaravone may also possess anti-inflammatory properties, as it inhibited neutrophil activation and suppressed inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) expression in animal models. It was also shown to ameliorate ROS-induced inflammatory oxidative stress after ischemic brain reperfusion.
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Product Name

Edaravone

Color/Form

MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS

CAS RN

89-25-8; 19735-89-8, 89-25-8
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Melting Point

261 to 266 °F (NTP, 1992), 127 °C
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Synthesis routes and methods

Procedure details

Into 50 ml of ethanol, 13.0 g of ethyl acetoacetate and 10.8 g of phenylhydrazine were added, and the mixture was refluxed under stirring for 3 hours. After left to cool, the precipitated crystals were filtered and recrystallized from ethanol to obtain 11.3 g of 3-methyl-1-phenyl-2-pyrazolin-5-one (Compound No. 1) as colorless crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Edaravone?

A1: Edaravone is a potent free radical scavenger. It exerts neuroprotective effects by scavenging hydroxyl radicals (.OH) and inhibiting lipid peroxidation, both .OH-dependent and .OH-independent. [] This protects cells from oxidative stress, a major contributor to secondary injury in conditions like cerebral ischemia.

Q2: How does Edaravone's antioxidant activity differ from Vitamin C and Vitamin E?

A2: While both Vitamin C and Vitamin E exhibit antioxidant properties, Edaravone demonstrates a broader spectrum of activity. It can inhibit lipid peroxidation induced by both water-soluble and lipid-soluble peroxyl radicals, unlike Vitamin C (primarily water-soluble) and Vitamin E (primarily lipid-soluble). []

Q3: Does Edaravone interact with peroxynitrite, and if so, what are the products?

A3: Yes, Edaravone reacts with peroxynitrite to yield 4-NO-edaravone as the major product and 4-NO2-edaravone as a minor product. [] This reaction does not appear to involve free radicals, differentiating it from Edaravone’s interactions with other reactive oxygen species.

Q4: How does Edaravone affect the expression of Bcl-2 and Bax proteins in retinal ischemia-reperfusion injury?

A4: Studies in rats indicate that Edaravone treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax in retinal ganglion cells following ischemia-reperfusion injury. This shift in the Bcl-2/Bax ratio suggests a protective effect against neuronal apoptosis. []

Q5: Does Edaravone affect autophagy?

A5: Research suggests that Edaravone can modulate autophagy. In a study on busulfan-induced azoospermia in mice, Edaravone treatment significantly reduced the expression of autophagy-related genes caspase-3, Beclin-1, and ATG-7. []

Q6: Can Edaravone affect the blood-brain barrier (BBB) following injury?

A6: Edaravone has demonstrated a protective effect on the BBB. In rat models of focal ischemia-reperfusion, Edaravone attenuated the exacerbation of cortical edema, suggesting an ability to mitigate oxidative damage to the BBB. []

Q7: What is the molecular formula and weight of Edaravone?

A7: The molecular formula of Edaravone is C10H10N2O, and its molecular weight is 174.20 g/mol.

Q8: Are there any studies on the stability of Edaravone under various conditions?

A8: While the provided research highlights the clinical use of Edaravone, it lacks detailed information regarding its stability under different environmental conditions. Further investigation into this aspect is necessary.

Q9: Does race affect the pharmacokinetics of oral Edaravone?

A11: A study comparing Japanese and White subjects found no significant effect of race on the pharmacokinetic parameters of oral Edaravone. []

Q10: What are the primary clinical applications of Edaravone?

A12: Edaravone is currently approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). [] Research also explores its potential in other neurological conditions where oxidative stress plays a role.

Q11: How does Edaravone compare to sodium ozagrel in treating acute ischemic stroke?

A14: The EDO trial, a multicenter randomized open-label trial, compared Edaravone to sodium ozagrel (a thromboxane A2 synthase inhibitor) in patients with acute noncardioembolic ischemic stroke. The study concluded that Edaravone was not inferior to sodium ozagrel in improving patient outcomes as assessed by the modified Rankin Scale at 3 months. []

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